molecular formula C11H23NO2 B14202004 Propanamide, 3-(hexyloxy)-N,N-dimethyl- CAS No. 845544-40-3

Propanamide, 3-(hexyloxy)-N,N-dimethyl-

Cat. No.: B14202004
CAS No.: 845544-40-3
M. Wt: 201.31 g/mol
InChI Key: JSDRBSSKALZMGH-UHFFFAOYSA-N
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Description

Propanamide, 3-(hexyloxy)-N,N-dimethyl- is a tertiary amide derivative with a hexyloxy group (-O-C₆H₁₃) at the 3-position of the propanamide backbone and two methyl groups attached to the nitrogen atom. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the hexyloxy chain, which may influence solubility, bioavailability, and reactivity.

Properties

CAS No.

845544-40-3

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

3-hexoxy-N,N-dimethylpropanamide

InChI

InChI=1S/C11H23NO2/c1-4-5-6-7-9-14-10-8-11(13)12(2)3/h4-10H2,1-3H3

InChI Key

JSDRBSSKALZMGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Propanamide, 3-(hexyloxy)-N,N-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of propanoic acid with hexanol in the presence of a dehydrating agent to form the hexyloxy group. This intermediate is then reacted with dimethylamine to introduce the N,N-dimethyl groups. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Propanamide, 3-(hexyloxy)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles such as halides can replace the hexyloxy group to form different derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propanamide, 3-(hexyloxy)-N,N-dimethyl- has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its amide functionality.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying amide-based drug interactions.

    Industry: It is utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives.

Mechanism of Action

The mechanism of action of Propanamide, 3-(hexyloxy)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hexyloxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets. The N,N-dimethyl groups contribute to the compound’s overall stability and solubility in various solvents.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the propanamide core but differ in substituents, enabling comparative analysis:

3-(Benzoyloxy)-N,N-dimethylpropanamide
  • Structure : Benzoyloxy (-O-CO-C₆H₅) at the 3-position.
  • Solubility data (from ) suggest moderate aqueous solubility due to polar benzoyloxy functionality .
  • Applications: Antioxidant activity hypothesized based on structural similarity to phenolic antioxidants .
3-(Dimethylamino)-N,N-dimethylpropanamide
  • Structure: Dimethylamino (-N(CH₃)₂) at the 3-position.
  • The absence of an ether linkage differentiates reactivity from the hexyloxy analog .
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
  • Structure : Hybrid naphthyloxy-thienyl substituents.
  • Properties : Bulky aromatic groups reduce solubility but improve thermal stability. Synthesized via nucleophilic substitution (), a method applicable to the target compound .
3-Chloro-N-(3-hydroxyphenyl)propanamide
  • Structure: Chlorine at the 3-position and a phenolic amine group.
  • Properties: Electrophilic chlorine enhances reactivity, while the hydroxyl group allows hydrogen bonding.

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Solubility LogP (Predicted)
3-(Hexyloxy)-N,N-dimethylpropanamide 3-hexyloxy, N,N-dimethyl ~215.3 Low (lipophilic) ~3.5
3-(Benzoyloxy)-N,N-dimethylpropanamide 3-benzoyloxy ~235.3 Moderate ~2.8
3-Chloro-N-(3-hydroxyphenyl)propanamide 3-chloro, N-(3-hydroxyphenyl) ~213.7 Moderate ~1.9

Notes:

  • The hexyloxy analog’s higher LogP suggests greater membrane permeability but lower aqueous solubility compared to polar derivatives.
  • Chlorinated and hydroxylated analogs exhibit balanced solubility-reactivity profiles .

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